7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolo-pyrimidine derivative characterized by a 4,7-dihydro core structure. The compound features a 4-(3-methylbutoxy)phenyl substituent at position 7 and a carboxylic acid group at position 3. This scaffold is part of a broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antiviral, and kinase-inhibitory properties .
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)7-8-24-13-5-3-12(4-6-13)15-9-14(16(22)23)20-17-18-10-19-21(15)17/h3-6,9-11,15H,7-8H2,1-2H3,(H,22,23)(H,18,19,20) |
InChI Key |
WYARZFHURXYMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction
The triazolopyrimidine scaffold is synthesized via cyclocondensation between ethyl 3-oxobutanoate and aminoguanidine hydrochloride, yielding diaminopyrimidone intermediates. This reaction proceeds through a keto-enol tautomerization mechanism, where the enolic form of ethyl 3-oxobutanoate reacts with the guanidinium moiety to form a six-membered pyrimidone ring. The reaction typically achieves 60–70% yield under refluxing ethanol (78°C, 12 hours), with excess aminoguanidine (1.5 equiv) driving the equilibrium toward product formation.
Subsequent acylation at the C2 position employs diverse acid chlorides (RCOCl), where R represents alkyl or aryl groups. For the target compound, 3-methylbutoxy-substituted phenyl acid chloride is utilized. This step requires anhydrous conditions (THF, 0°C to room temperature) to prevent hydrolysis of the acid chloride, achieving 85–92% yield. The acylated intermediate undergoes intramolecular cyclization via nucleophilic attack of the triazole nitrogen on the carbonyl carbon, forming the fused triazolo[1,5-a]pyrimidine system.
Chlorination and Aniline Displacement
Phosphoryl chloride (POCl₃) is employed to convert the 7-hydroxyl group to a chloro substituent, enhancing electrophilicity for subsequent nucleophilic aromatic substitution. This reaction is conducted under reflux (110°C, 4–6 hours) with catalytic dimethylformamide (DMF, 5 mol%), achieving near-quantitative conversion. The chloro intermediate is then reacted with 4-(3-methylbutoxy)aniline in toluene at 120°C for 8 hours, utilizing potassium carbonate (K₂CO₃) as a base to scavenge HCl. This step proceeds with 75–80% yield, with regioselectivity confirmed by ¹H NMR (absence of para-substitution by-products).
Reaction Optimization and Critical Parameters
Catalyst and Solvent Effects
The choice of catalyst significantly impacts cyclization efficiency. Trimethylenedipiperidine (TMDP) at 10 mol% accelerates the cyclocondensation step by stabilizing transition states through hydrogen bonding, reducing reaction time from 12 to 6 hours. Solvent polarity modulates reaction kinetics:
-
Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but promote side reactions (e.g., over-acylation).
-
Ethanolic systems : Reduce side products but require longer reaction times.
A water-ethanol (1:1 v/v) hybrid solvent balances solubility and reactivity, achieving 78% yield with >95% purity after recrystallization.
Temperature and Stoichiometry
Controlled reagent addition at 80°C minimizes thermal decomposition of sensitive intermediates. For the acylation step, a 1:1.2 molar ratio of diaminopyrimidone to acid chloride ensures complete conversion while avoiding dimerization. Excess acid chloride (>1.5 equiv) leads to diacylated by-products, detectable via LC-MS at m/z 450–550.
Analytical Characterization and Quality Control
Structural Validation
¹H NMR (400 MHz, DMSO-d₆) confirms regiochemistry:
-
Triazole protons : δ 8.21 (s, 1H, H-3)
-
Pyrimidine H-5 : δ 6.89 (d, J = 6.8 Hz, 1H)
X-ray crystallography resolves the planar triazolo-pyrimidine core (mean deviation: 0.03 Å) and the equatorial orientation of the 3-methylbutoxy group.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) reveals >98% purity, with retention time at 14.3 minutes. Residual solvents (ethanol, toluene) are quantified via GC-MS, adhering to ICH Q3C guidelines (<500 ppm).
Comparative Analysis of Synthetic Strategies
| Parameter | Route A (Aminoguanidine Pathway) | Route B (5-Aminotriazole Pathway) |
|---|---|---|
| Starting Material Cost | $120/mol | $280/mol |
| Overall Yield | 58% | 42% |
| Purity (HPLC) | 98.5% | 96.2% |
| Scalability | >1 kg demonstrated | Limited to 200 g batches |
Route A is preferred for industrial-scale synthesis due to lower material costs and higher throughput, despite requiring stringent moisture control.
Industrial Production Considerations
Green Chemistry Metrics
-
Atom Economy : 82% (Route A) vs. 68% (Route B)
-
E-Factor : 18 (Route A) vs. 32 (Route B), indicating higher waste generation in Route B.
Microwave-assisted synthesis reduces energy consumption by 40% in the cyclization step, achieving comparable yields (76%) in 2 hours versus 6 hours conventionally .
Chemical Reactions Analysis
Types of Reactions
7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound belonging to the triazolo-pyrimidine class. This compound exhibits promising biological activities due to its unique structural features, including a triazole ring fused with a pyrimidine moiety and a carboxylic acid functional group. The presence of the 3-methylbutoxy substituent enhances its lipophilicity, potentially influencing its interactions with biological targets.
Synthetic Pathways
The synthesis of 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Recent advancements in green chemistry may also facilitate the development of eco-friendly synthetic methods that utilize less hazardous materials.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may involve:
- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.
- In Vitro Studies : Assessing its effects on cell lines to determine cytotoxicity and other biological responses.
Case Studies
While specific case studies on 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid are scarce in the literature, related compounds have been investigated for their therapeutic potential:
- Antibacterial Activity : A study on similar triazolo-pyrimidines reported significant antibacterial effects against Mycobacterium smegmatis, indicating potential for further development in treating bacterial infections.
- Anti-inflammatory Effects : Research has shown that triazolo-pyrimidines can modulate immune responses by interacting with key signaling pathways involved in inflammation.
Mechanism of Action
The mechanism of action of 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Biological Activity
The compound 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolo-pyrimidine class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and potential therapeutic applications based on existing research.
Structural Overview
The compound features a complex heterocyclic structure characterized by:
- A triazole ring fused with a pyrimidine moiety .
- A carboxylic acid functional group at the 5-position.
- A 3-methylbutoxy substituent on the phenyl ring, which enhances lipophilicity and may influence biological interactions.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, which can include:
- Formation of the triazole ring through cyclization reactions.
- Functionalization of the phenyl group to introduce the 3-methylbutoxy substituent.
- Carboxylation to incorporate the carboxylic acid group.
Recent advancements in green chemistry have introduced eco-friendly methods for synthesizing similar compounds using less hazardous materials .
Antimicrobial Properties
Compounds similar to 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have shown promising antimicrobial activities. For instance:
- In vitro studies indicate that triazolo-pyrimidines possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- The presence of lipophilic groups like the 3-methylbutoxy substituent may enhance membrane permeability and contribute to increased antimicrobial efficacy.
Anti-inflammatory Effects
Research has indicated that similar compounds can modulate immune responses:
- Interaction studies suggest potential binding to Interleukin-1 Receptor Associated Kinase (IRAK) , influencing inflammatory signaling pathways .
- Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Anticancer Activity
Triazolo-pyrimidines are being investigated for their anticancer properties:
- Structure-activity relationship studies have identified derivatives that exhibit potent activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Specific analogs have been shown to arrest cells in mitosis, leading to cell death through mechanisms involving kinesin spindle protein inhibition .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazolo-pyrimidine derivatives, including those structurally related to our target compound. Results indicated:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 31.25 | Strong against S. aureus |
| Compound B | 62.5 | Moderate against E. coli |
| Compound C | 40 | Effective against M. tuberculosis |
This data suggests that modifications in the side chains significantly affect biological activity .
Case Study 2: Anti-inflammatory Mechanism
In a model assessing inflammatory responses in adipocytes co-cultured with macrophages:
Comparison with Similar Compounds
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves cyclocondensation of substituted phenyl precursors with triazole derivatives under catalytic conditions. For example, ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate analogs are synthesized using TMDP (trimethylenediphosphine) as a catalyst in water-ethanol (1:1 v/v) at 60°C, achieving yields >80% . Optimization strategies include varying solvent polarity, catalyst loading (e.g., 0.1–0.3 mol%), and reaction time (3–6 hours), monitored via TLC (EtOAc/light petroleum systems) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Structural validation relies on -NMR (400 MHz) for proton environments (e.g., dihydro pyrimidine protons at δ 4.2–5.1 ppm), -NMR for carbonyl carbons (~165–170 ppm), and IR spectroscopy for carboxylic acid C=O stretches (~1700 cm). Elemental microanalysis (Perkin-Elmer 240-B) ensures purity (>95%) .
Q. What safety protocols are essential during handling?
The compound exhibits acute toxicity (GHS Category 4) and skin corrosion (Category 1B). Mandatory protocols include:
Q. How should stability be maintained during storage?
Store at –20°C in amber glass vials under inert gas (argon) to prevent oxidation. Avoid exposure to humidity (>60% RH) and direct light, which may degrade the dihydropyrimidine ring .
Advanced Research Questions
Q. How can computational reaction design reduce trial-and-error in synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., ethanol vs. DMF) and catalyst compatibility. ICReDD’s integrated approach combines computational path searches with experimental validation, reducing development time by 40–60% .
Q. How do substituent effects on aromatic precursors influence regioselectivity?
Electron-donating groups (e.g., 3-methylbutoxy) on phenyl rings enhance nucleophilic attack at the pyrimidine C5 position due to increased electron density. For example, 2,6-dimethoxyphenol yields mixed regioselectivity (3-hydroxy vs. 4-hydroxy products), requiring HPLC or column chromatography (silica gel, EtOAc/hexane) for separation .
Q. What methodologies resolve contradictions in bioactivity data across analogs?
Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from trifluoromethyl group positioning. Use molecular docking (AutoDock Vina) to compare binding affinities and MD simulations (>100 ns) to assess conformational stability. Validate with in vitro dose-response curves (IC) .
Q. How can purification methods mitigate byproduct formation?
Gradient elution (e.g., 10–50% EtOAc in hexane) on silica gel columns removes polar byproducts like unreacted amines or oxidized triazoles. For non-polar impurities, recrystallization in ethanol/water (7:3 v/v) improves purity to >99% .
Q. What analytical strategies identify degradation products under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS (ESI+) detect hydrolysis of the carboxylic acid group to 7-oxo derivatives. Quantify degradation using calibration curves (R > 0.99) and validate with -NMR peak integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
